molecular formula C4H7NO2 B036818 2,3-Butanedione monoxime CAS No. 57-71-6

2,3-Butanedione monoxime

Cat. No.: B036818
CAS No.: 57-71-6
M. Wt: 101.10 g/mol
InChI Key: FSEUPUDHEBLWJY-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Butanedione monoxime (BDM), also known as diacetyl monoxime (DAM), is a nucleophilic compound with dual functionality as a "chemical phosphatase" and a myosin ATPase inhibitor . It dephosphorylates proteins such as acetylcholinesterase poisoned by organophosphates, making it valuable in decontamination and cellular regulation studies . BDM also reversibly inhibits actomyosin contractility by blocking myosin ATPase activity, which has led to its widespread use in muscle physiology research and cardioprotection protocols . Its membrane permeability and reversible effects distinguish it from irreversible inhibitors, enabling applications in isolating functional cardiomyocytes and mitigating ischemia-reperfusion injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Butanedione monoxime can be synthesized through the reaction of diacetyl (2,3-butanedione) with hydroxylamine. The reaction typically involves the following steps:

    Reactants: Diacetyl and hydroxylamine.

    Conditions: The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the reaction.

    Procedure: Diacetyl is mixed with hydroxylamine in water, and the mixture is stirred at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3-Butanedione monoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Mechanism of Action

2,3-Butanedione monoxime is known for its ability to inhibit myosin ATPase, which plays a crucial role in muscle contraction. Its chemical structure allows it to act as a membrane-permeant phosphatase, facilitating the removal of phosphate groups from proteins. This property is significant in various experimental setups, particularly in studies involving muscle physiology and cellular signaling pathways .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Muscle Physiology

  • Inhibition of Muscle Contraction : BDM is widely used to reduce rigor tension in muscle fibers, making it useful for studying muscle mechanics and contraction dynamics. It has been employed in single-molecule assays to observe myosin V motility .
  • Cardiomyocyte Culture : BDM serves as a media component for culturing cardiomyocytes from mice, aiding in cardiac research and drug testing .

Neuroscience

  • Ion Channel Studies : BDM has been shown to inhibit delayed rectifier potassium channels (DRK1) in neuronal studies. This inhibition is reversible and occurs through direct interaction with the channel rather than through phosphatase activity .
  • Calcium Signaling : Research indicates that BDM affects calcium release in secretory cells, influencing studies related to neurotransmitter release and cellular signaling mechanisms .

Resuscitation Research

  • Cardiopulmonary Resuscitation (CPR) : In animal models, BDM has been investigated for its effects during CPR, particularly regarding ischemic contracture and resuscitability. Studies have shown that its administration can improve outcomes during cardiac arrest scenarios .

Cellular Mechanisms

  • Extracellular Matrix Studies : BDM has been utilized to define the extracellular matrix using proteomics, demonstrating its role in cell adhesion dynamics by affecting vinculin and phosphotyrosine levels at adhesion sites .
  • Chloroplast Movement : In plant biology, BDM has been employed to study chloroplast motility by inhibiting myosin ATPase activity, providing insights into cellular transport mechanisms within plant cells .

Table 1: Summary of Key Studies Involving this compound

Study FocusFindingsReference
Muscle Contraction DynamicsReduced rigor tension; useful for myosin V motility assays
Ion Channel InhibitionRapid and reversible inhibition of DRK1 channels
CPR EfficacyImproved resuscitability in pig models during cardiac arrest
Extracellular Matrix ProteomicsAltered adhesion site dynamics through phosphotyrosine reduction
Chloroplast MotilityComplete inhibition of chloroplast movement

Mechanism of Action

The primary mechanism of action of 2,3-butanedione monoxime involves the inhibition of myosin ATPase activity. This inhibition occurs through the binding of the compound to the myosin head, preventing the hydrolysis of ATP and subsequent muscle contraction. The compound also affects the calcium pump function in the sarcoplasmic reticulum, further influencing muscle contraction .

Comparison with Similar Compounds

BDM shares functional similarities with other myosin inhibitors and phosphatase-mimetic agents. Below is a detailed comparison:

BDM vs. Blebbistatin

Parameter BDM Blebbistatin References
Mechanism Inhibits myosin ATPase and acts as a chemical phosphatase; blocks K⁺/Ca²⁺ channels Specifically inhibits myosin II ATPase without phosphatase activity
Reversibility Reversible Reversible under specific conditions
Cardioprotection Reduces calcium overload, apoptosis, and infarct size in ischemia-reperfusion models Less studied for cardioprotection; primarily used for contractility arrest
Vasodilation Causes significant vasodilation Minimal vasodilatory effects
Metabolic Effects Increases ATP hydrolysis; may impair mitochondrial respiration No reported metabolic interference
Concentration Range 5–30 mM (optimal cardioprotection at 20–30 mM) 10–50 µM

BDM vs. Other Oximes

BDM belongs to the oxime family, which includes pralidoxime (2-PAM) and obidoxime. Unlike these compounds, which are primarily used as acetylcholinesterase reactivators in nerve agent poisoning, BDM’s phosphatase activity extends to diverse substrates like ion channels and myofibrils . For example:

  • Pralidoxime : Reactivates phosphorylated acetylcholinesterase but lacks myosin-inhibitory properties.
  • BDM : Combines phosphatase activity with direct ion channel modulation (e.g., blocking K⁺ currents in T lymphocytes and Na⁺/Ca²⁺ exchange in cardiomyocytes) .

Key Research Findings

Dual Mechanisms in Cellular Regulation

  • Phosphatase Activity : BDM dephosphorylates myosin light chains, reducing force production in smooth and skeletal muscles by 60–80% at 5–10 mM .
  • Ion Channel Effects : At 5 mM, BDM directly blocks voltage-dependent K⁺ currents in human T lymphocytes and inhibits Na⁺/Ca²⁺ exchange in guinea pig cardiomyocytes, independent of phosphatase activity .

Cardioprotective Efficacy

  • In isolated rat hearts, 20–30 mM BDM during reperfusion reduces infarct size by 40–50%, lowers lactate dehydrogenase (LDH) release by 60%, and suppresses apoptosis via caspase-3 and cytochrome c pathways .
  • Optimal cardioprotection occurs at 30 mM, improving left ventricular pressure recovery by 70% compared to controls .

Conflicting Evidence in Nonmuscle Myosin Inhibition

  • While BDM inhibits motility in Entamoeba cysts and yeast cell wall synthesis by disrupting actin-myosin interactions , its effect on nonmuscle myosin ATPase remains debated.

Biological Activity

2,3-Butanedione monoxime (BDM) is a compound widely studied for its biological activities, particularly as a myosin inhibitor. This article explores its mechanisms of action, effects on various biological systems, and implications in research and therapeutic applications.

Overview of this compound

Chemical Properties:

  • Chemical Formula: C₄H₇NO₂
  • Molecular Weight: 101.1 g/mol
  • CAS Registry Number: 57-71-6
  • Solubility: Soluble in organic solvents like ethanol and DMSO; limited solubility in aqueous solutions (approximately 2 mg/ml in PBS at pH 7.2) .

BDM primarily acts as a non-competitive inhibitor of myosin ATPase, particularly affecting skeletal muscle myosin-II. It has been shown to have selective inhibitory effects on different myosins:

  • Inhibition of Skeletal Muscle Myosin-II: BDM effectively inhibits the ATPase activity of this myosin type.
  • Limited Effect on Other Myosins: Studies indicate that BDM does not inhibit the ATPase activity of Acanthamoeba myosin-IC or other non-skeletal muscle myosins, suggesting its specificity .

Table 1: Inhibition Profiles of BDM on Various Myosins

Myosin TypeATPase Activity Inhibition
Skeletal Muscle Myosin-IIYes
Acanthamoeba Myosin-ICNo
Human MyoleNo
Chicken Myosin-VNo
Porcine Myosin-VINo

Biological Activities

  • Muscle Contraction and Synaptic Transmission:
    BDM has been shown to influence muscle contraction by acting on both cardiac and vascular smooth muscles. It inhibits L-type Ca²⁺ channels, which are crucial for muscle contraction processes .
  • Effects on Glycine Receptors:
    Research indicates that BDM can modify glycine-gated chloride currents, suggesting a role in neurotransmission regulation by altering protein kinase activity .
  • Use in Nerve Agent Detoxification:
    BDM has demonstrated potential in enhancing the reactivation of human carboxylesterase (hCE1) from inhibition by nerve agents like sarin. It increases the reactivation rate significantly, indicating potential therapeutic applications in nerve agent exposure scenarios .

Study 1: Myosin Inhibition Mechanism

A study conducted by Ostap et al. (2002) assessed the ATPase activities of various myosins in the presence of BDM. The findings confirmed that while BDM inhibits skeletal muscle myosin-II, it does not affect other myosins, highlighting its specificity as an inhibitor .

Study 2: Cardiac Effects

In a study examining the effects of BDM on cardiac tissues, researchers observed that BDM inhibited L-type Ca²⁺ channels without requiring PKA-dependent phosphorylation sites, suggesting a direct action on cardiac muscle function .

Study 3: Neurotransmission Modulation

Research focused on the effects of BDM on glycine receptors revealed that it alters receptor/channel complex activity, indicating a broader impact on synaptic transmission beyond muscle contraction .

Q & A

Q. What are the standard concentrations of BDM used to inhibit myosin ATPase in cardiac muscle studies, and how does this affect experimental outcomes?

Basic (Methodology)
BDM is typically used at concentrations of 5–20 mM to inhibit myosin ATPase in cardiac muscle preparations. Lower concentrations (5–10 mM) partially suppress contraction, allowing measurement of calcium transients without complete mechanical uncoupling, while higher concentrations (>15 mM) fully inhibit contractility, enabling studies of passive myocardial properties . For example, Ross et al. (2023) used 10 mM BDM to maintain functional cardiac slices for 7–10 days, preserving electrophysiological responses . Researchers should titrate concentrations based on the desired balance between viability and contractile suppression.

Q. How can researchers address discrepancies in BDM’s reported effects on ATP hydrolysis across different experimental models?

Advanced (Data Contradiction Analysis)
BDM has been reported to both inhibit myosin ATPase (reducing ATP consumption) and increase ATP hydrolysis rates in stressed cells . To resolve this, control experiments should:

  • Measure ATP levels directly using luciferase assays or HPLC.
  • Compare BDM’s effects in isolated proteins (e.g., myosin ATPase assays) versus whole-cell systems.
  • Account for metabolic stressors (e.g., ischemia) that may alter ATP dynamics. Ferreira et al. (1997) demonstrated that BDM’s dual effects depend on the experimental context, requiring normalization to baseline ATP turnover .

Q. What methodological considerations are essential when using BDM to prolong viability in cardiac tissue slices?

Basic (Experimental Design)
Key steps include:

  • Tissue preparation : Use low-melting-point agarose for embedding and sectioning to minimize mechanical damage .
  • BDM concentration : 10 mM in culture medium to suppress contractile-induced injury while preserving ion channel function .
  • Culture conditions : Maintain slices in oxygenated (95% O₂/5% CO₂) Tyrode’s solution with ITS-X supplement for metabolic support .
  • Viability assays : Monitor action potentials via microelectrode arrays and calcium imaging to confirm tissue functionality .

Q. What are the optimal storage conditions for BDM to maintain its efficacy in long-term studies?

Basic (Handling)
BDM should be stored as a lyophilized powder at 0–6°C in airtight, light-protected containers to prevent hydrolysis and oxidation . Solutions in ethanol (100 mg/mL) remain stable for ≤1 week at 4°C. For long-term storage, aliquot and freeze at -20°C, avoiding repeated freeze-thaw cycles .

Q. How does BDM’s inhibition of L-type Ca²⁺ channels influence the interpretation of β-adrenergic responses in cardiomyocyte experiments?

Advanced (Mechanism Interaction)
BDM non-competitively inhibits L-type Ca²⁺ channels (IC₅₀ ~5.8 mM), attenuating β-adrenergic-induced calcium currents by ~40% . To isolate β-adrenergic signaling:

  • Use lower BDM concentrations (2–5 mM) to minimize channel blockade.
  • Validate results with alternative uncouplers (e.g., blebbistatin) that lack calcium channel effects .
  • Combine with calcium imaging to differentiate direct channel inhibition from contractility-related artifacts .

Q. What strategies can differentiate BDM’s effects on myosin ATPase versus ion channels in skeletal muscle research?

Advanced (Experimental Design)

  • Pharmacological isolation : Use selective inhibitors (e.g., nifedipine for L-type Ca²⁺ channels) alongside BDM.
  • Kinetic assays : Compare ATPase activity in skinned fibers (BDM present) versus intact fibers (BDM + channel blockers) .
  • Electrophysiology : Patch-clamp studies in BDM-treated myocytes to quantify ion current modulation .

Q. What protocols ensure BDM solubility and stability in physiological buffers?

Basic (Methodology)

  • Solubility : Dissolve BDM in ethanol (100 mg/mL) before diluting in aqueous buffers (final ethanol ≤1%) .
  • pH adjustment : Use HEPES-buffered solutions (pH 7.4) to prevent precipitation.
  • Avoid alkaline conditions : BDM degrades rapidly at pH >8.0 .

Q. How does combining BDM with other inhibitors affect mechanoelectric feedback studies in cardiac tissues?

Advanced (Combination Studies)
BDM’s phosphatase activity may synergize with kinase inhibitors (e.g., H-89) or antagonize phosphatase inhibitors (e.g., calyculin A). Key steps:

  • Pre-incubate tissues with BDM before adding secondary agents to avoid competitive binding.
  • Use optical mapping to quantify action potential duration changes under combined treatments .
  • Reference studies: Morishita et al. (2023) combined BDM with Bay-K8644 (Ca²⁺ channel agonist) to study calcium waves .

Q. How can BDM’s dual roles as a myosin inhibitor and phosphatase be experimentally controlled?

Advanced (Mechanism Analysis)

  • Time-course experiments : BDM’s phosphatase effects are time-dependent (≥30 min incubation) . Short-term exposures (<10 min) primarily target myosin.
  • Mutant models : Use transgenic mice with phosphorylation-resistant proteins to isolate phosphatase-independent effects .
  • Biochemical assays : Measure phosphate release in BDM-treated versus untreated samples .

Q. How do varying BDM concentrations impact force measurements in muscle contractility studies?

Advanced (Optimization)

BDM (mM) Effect on Force Application
1–5Partial inhibitionStudying graded contractile responses
5–10Near-complete blockIsometric force normalization
>10Full uncouplingPassive stiffness measurements

Titrate BDM while monitoring force-frequency relationships and fatigue resistance to identify optimal concentrations .

Properties

CAS No.

57-71-6

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(3Z)-3-hydroxyiminobutan-2-one

InChI

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3-

InChI Key

FSEUPUDHEBLWJY-HYXAFXHYSA-N

SMILES

CC(=NO)C(=O)C

Isomeric SMILES

C/C(=N/O)/C(=O)C

Canonical SMILES

CC(=NO)C(=O)C

Appearance

A crystalline solid

boiling_point

365 to 367 °F at 760 mmHg (NTP, 1992)

melting_point

171 to 172 °F (NTP, 1992)

Key on ui other cas no.

57-71-6
17019-25-9

physical_description

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992)
Cream-colored solid;  [CAMEO] White crystalline powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)

Synonyms

2,3-BDMO
2,3-butanedione monooxime
2,3-butanedione monoxime
butanedione monoxime
diacetyl monooxime
diacetyl monoxime
diacetylmonoxime
KBDO
potassium 2,3-butanedione monoximate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.